molecular formula C17H19BrN2O B1390361 2-(4-Benzylpiperazin-1-yl)-4-bromophenol CAS No. 1171917-62-6

2-(4-Benzylpiperazin-1-yl)-4-bromophenol

Cat. No.: B1390361
CAS No.: 1171917-62-6
M. Wt: 347.2 g/mol
InChI Key: LVNDXAIWQWQVBR-UHFFFAOYSA-N
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Description

Benzylpiperazine derivatives are a class of compounds that have been studied for various applications, including as potential drugs . They often contain a benzyl group (a benzene ring attached to a carbon) and a piperazine ring (a six-membered ring with two nitrogen atoms) .


Synthesis Analysis

The synthesis of similar compounds, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, involves the reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives typically includes a benzyl group and a piperazine ring . The exact structure would depend on the specific substituents in the molecule.


Chemical Reactions Analysis

The chemical reactions involving benzylpiperazine derivatives would depend on the specific compound and its functional groups. For instance, the synthesis of some benzylpiperazine derivatives involves reductive amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives can vary depending on their specific structure. Information on melting point, boiling point, and other properties can often be found in chemical databases .

Safety and Hazards

The safety and hazards associated with benzylpiperazine derivatives would depend on the specific compound. Material Safety Data Sheets (MSDS) can provide information on hazards, safe handling practices, and emergency procedures .

Future Directions

Research into benzylpiperazine derivatives is ongoing, with studies investigating their potential applications in various fields, including medicinal chemistry . Future research may focus on optimizing their synthesis, exploring their mechanisms of action, and assessing their safety and efficacy.

Biochemical Analysis

Biochemical Properties

2-(4-Benzylpiperazin-1-yl)-4-bromophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves binding to the active sites of the enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their stability and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and metabolic activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including alterations in cellular metabolism and gene expression, as well as potential damage to tissues and organs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics and endogenous compounds . These interactions can lead to changes in the metabolic flux and levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms and can bind to intracellular proteins, affecting its localization and accumulation within cells . The distribution of this compound within tissues can also influence its overall biological activity and effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolic activity. The specific localization of this compound within cells can determine its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O/c18-15-6-7-17(21)16(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNDXAIWQWQVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237677
Record name 4-Bromo-2-[4-(phenylmethyl)-1-piperazinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171917-62-6
Record name 4-Bromo-2-[4-(phenylmethyl)-1-piperazinyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171917-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[4-(phenylmethyl)-1-piperazinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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